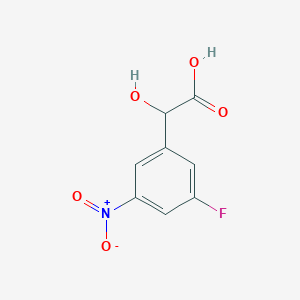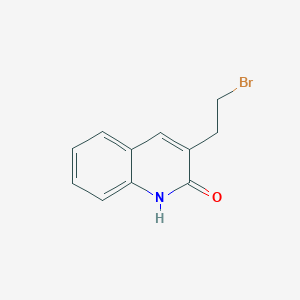
1-(3-Bromo-5-isoxazolyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the registry number MFCD13193258 is a chemical of significant interest in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD13193258 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific amines with carbon disulfide, followed by the addition of metal salts to form dithiocarbamate complexes . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of MFCD13193258 is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is purified using techniques such as crystallization or chromatography to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD13193258 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its lower oxidation states.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving MFCD13193258 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various solvents like ethanol and acetone. The reaction conditions typically involve controlled temperatures, pH levels, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from the reactions of MFCD13193258 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions produce lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
MFCD13193258 has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of MFCD13193258 involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes or proteins. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to MFCD13193258 include other dithiocarbamate derivatives and metal complexes. These compounds share similar structural features and chemical properties.
Uniqueness
What sets MFCD13193258 apart from other similar compounds is its specific combination of functional groups and metal-binding capabilities. This unique structure allows it to form stable complexes with a wide range of metal ions, making it particularly effective in applications such as heavy metal ion removal and coordination chemistry.
Conclusion
MFCD13193258 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Eigenschaften
Molekularformel |
C5H7BrN2O |
|---|---|
Molekulargewicht |
191.03 g/mol |
IUPAC-Name |
1-(3-bromo-1,2-oxazol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C5H7BrN2O/c1-7-3-4-2-5(6)8-9-4/h2,7H,3H2,1H3 |
InChI-Schlüssel |
ATJIWXLPXJISMW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=NO1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-Fluoro-4-({[6-(piperidin-4-yl)pyridin-2-yl]oxy}methyl)benzonitrile hydrochloride](/img/structure/B13692528.png)
![5-[(Benzyloxy)methyl]-3-bromoisoxazole](/img/structure/B13692535.png)
![Ethyl 5-(Benzo[d][1,3]dioxol-5-yl)isoxazole-3-carboxylate](/img/structure/B13692547.png)
![N-Boc-1-[(1S,2S)-2-phenylcyclopropyl]methanamine](/img/structure/B13692554.png)



![2-(2-Pyridyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13692575.png)


